The Triterpenoid Melliferone: A Technical Guide on Structure, Bioactivity, and Experimental Protocols
The Triterpenoid Melliferone: A Technical Guide on Structure, Bioactivity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel triterpenoid, melliferone. It covers its structural elucidation, biological activity against the Human Immunodeficiency Virus (HIV), and detailed experimental protocols for its isolation and bioactivity assessment.
Core Structure and Physicochemical Data of Melliferone
Melliferone is a pentacyclic triterpenoid isolated from Brazilian propolis.[1][2] Its chemical structure was determined through extensive spectroscopic analysis, including high-resolution fast atom bombardment mass spectrometry (FABMS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The structure has been established as 3-oxoolean-11-en-13β,28-olide .[1][2]
The high-resolution FABMS of melliferone showed a quasimolecular ion peak at m/z 451.3195 [M − H]-, corresponding to the molecular formula C₃₀H₄₄O₃.[1] The ¹³C NMR spectrum displayed signals for 30 carbons, indicating a triterpenoid skeleton.[1][2] Key spectral features include the presence of a 3-ketone group (δC 216.8) and the characteristic signals for an oleanane-type structure.[1]
Table 1: Physicochemical and Spectroscopic Data for Melliferone
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₄O₃ | [1] |
| Calculated Mass | 452.3290 | [1] |
| HR-FABMS [M-H]⁻ | m/z 451.3195 (Calcd. 451.3212) | [1] |
| Key ¹³C NMR Signal | δC 216.8 (C-3 ketone) | [1][2] |
Biological Activity and Proposed Mechanism of Action
Melliferone was evaluated for its antiviral activity against HIV-1 in H9 lymphocytes.[1] It demonstrated inhibitory effects on viral replication.[3] Alongside melliferone, several other triterpenoids were isolated from the same propolis sample, with moronic acid showing the most significant anti-HIV activity.[1]
Table 2: Anti-HIV Activity of Melliferone and Co-isolated Triterpenoids
| Compound | EC₅₀ (µg/mL)ᵃ | IC₅₀ (µg/mL)ᵇ | TIᶜ |
| Melliferone | 0.205 | >100 | >488 |
| Moronic Acid | <0.1 | 18.6 | >186 |
| Anwuweizonic Acid | >100 | >100 | - |
| Betulonic Acid | 1.3 | >100 | >77 |
| Zidovudine (AZT) | 0.005 | >100 | >20,000 |
ᵃEC₅₀: 50% effective concentration for inhibiting HIV-1 replication. ᵇIC₅₀: 50% inhibitory concentration for cell growth. ᶜTI: Therapeutic Index (IC₅₀/EC₅₀). (Data sourced from Ito et al., 2001)[1]
While the precise signaling pathway for melliferone is not fully elucidated, the mechanism for structurally related oleanane and lupane triterpenoids in inhibiting HIV-1 is well-documented. The primary target is a late stage in the viral replication cycle known as viral maturation . These compounds, including derivatives of the co-isolated moronic acid, function as maturation inhibitors . They specifically inhibit the final proteolytic cleavage of the Gag polyprotein precursor (p25 or CA-SP1) into the mature capsid protein (p24). This disruption results in the assembly of morphologically aberrant, non-infectious virions.
Experimental Protocols
The following protocols are summarized from the methodologies described in the primary literature.[1][2]
Isolation and Purification of Melliferone
This workflow outlines the multi-step process for isolating melliferone from its natural source.
Protocol Steps:
-
Extraction: 600g of Brazilian propolis is extracted with methanol to yield a crude extract.[1]
-
Fractionation: The methanol extract is adsorbed onto Celite and sequentially washed with hexane, chloroform, ethyl acetate, and methanol.[1]
-
Column Chromatography: The chloroform-soluble fraction (approximately 293g), being rich in triterpenoids, is subjected to silica gel column chromatography.[1] A gradient solvent system (e.g., hexane-chloroform to methanol) is used for elution.
-
Isolation: Fractions are collected and analyzed (e.g., by TLC). Those containing the target compound are combined.
-
Purification: The melliferone-containing fraction is further purified by repeated silica gel chromatography to yield the pure compound.[1]
-
Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[1][2]
Anti-HIV Activity Assay
The anti-HIV activity is determined by monitoring the inhibition of virus-induced cytopathic effects in a susceptible cell line.
Materials:
-
H9 Human Lymphocytes
-
HIV-1 (e.g., HTLV-IIIB strain)
-
Test compounds (dissolved in DMSO)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability stain
-
Control drug (e.g., Zidovudine/AZT)
Protocol Steps:
-
Cell Plating: Plate H9 lymphocytes at a determined density in a 96-well microtiter plate.
-
Compound Addition: Add serial dilutions of the test compounds (Melliferone, etc.) and control drugs to the wells. Include wells with mock-infected cells for cytotoxicity assessment (IC₅₀) and wells with infected, untreated cells as a viral control.
-
Infection: Infect the cells with a standardized amount of HIV-1.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 7 days) at 37°C in a humidified, 5% CO₂ atmosphere.
-
Viability Assessment: After incubation, quantify the viability of the cells in each well using a colorimetric method like the MTT assay. The absorbance is read on a microplate reader.
-
Data Analysis:
-
EC₅₀ Calculation: The concentration of the compound that inhibits viral replication by 50% is calculated by comparing the viability of treated, infected cells to untreated, infected cells.
-
IC₅₀ Calculation: The concentration of the compound that reduces the viability of mock-infected cells by 50% is determined.
-
Therapeutic Index (TI): The selectivity of the compound is calculated as the ratio of IC₅₀ to EC₅₀. A higher TI value indicates greater selectivity for antiviral activity over cellular toxicity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HIV Entry Inhibitors and Their Potential in HIV Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-AIDS Agents 81. Design, Synthesis and Structure-Activity Relationship Study of Betulinic Acid and Moronic Acid Derivatives as Potent HIV Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
